Precision Dipole Moment Calculation for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
This guide outlines a rigorous, self-validating protocol for calculating and validating the dipole moment of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile . This specific scaffold—a 2,6-disubstituted biphenyl—presents a unique...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a rigorous, self-validating protocol for calculating and validating the dipole moment of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile . This specific scaffold—a 2,6-disubstituted biphenyl—presents a unique conformational challenge where the dihedral twist directly governs the net dipole vector, making standard planar assumptions invalid.
The molecule 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile features a highly polarized Ring A (bearing both Cyano and Fluoro groups) sterically crowded by a neutral Ring B. Unlike planar aromatics, the 2,6-substitution pattern forces the biphenyl core into a highly twisted, often near-orthogonal conformation to relieve steric strain between the substituents and the ortho-protons of the neighboring ring.
Accurate dipole calculation here is not just an electronic property summation; it is a conformational search problem . The net dipole (
) is a function of the dihedral angle (), where the vector sum of the C-CN and C-F moments changes relative to the molecule's principal axes of inertia.
Key Technical Challenges:
Atropisomerism: High rotational barriers may lock the molecule in specific conformers.
Dispersion Forces: Standard DFT (e.g., B3LYP) often fails to predict the correct biphenyl twist angle; dispersion-corrected functionals are mandatory.
Vector Cancellation: The
separation of electron-withdrawing groups (-F and -CN) creates a specific vector addition scenario sensitive to solvation.
Theoretical Framework & Vector Analysis
Before computation, we must understand the vector components.
: Strong dipole (~4.0 D), directed along the C2-CN bond axis.
: Moderate dipole (~1.4 D), directed along the C6-F bond axis.
Geometry: On a hexagonal ring, positions 2 and 6 are separated by
.
Ring B Induction: The phenyl ring acts as a polarizable cloud.[1] If
, Ring B contributes minimally to the permanent dipole but significantly to the induced dipole in solvent.[1]
Vector Addition Logic (Graphviz)
Figure 1: Logical flow of vector addition modulated by steric-induced conformational twisting.
Computational Protocol (DFT Workflow)
To achieve experimental accuracy (< 0.2 D error), you must use a Dispersion-Corrected Density Functional Theory (DFT-D) approach.
Step 3.1: Level of Theory Selection
Functional: wB97X-D or M06-2X.
Why: These functionals account for medium-range electron correlation (dispersion), which is critical for stabilizing the correct twisted interaction between the two phenyl rings. Standard B3LYP will likely predict a flatter, incorrect geometry.
Why: Dipole moments are sensitive to the electron density at the periphery of the atom. Double-zeta sets (6-31G*) often underestimate the tail of the density, leading to errors in dipole magnitude.
Solvation: SMD (Solvation Model based on Density) with Benzene (
).
Why: Dipole moments are typically measured in non-polar solvents (benzene/dioxane) to avoid solute-solute aggregation.[1] Vacuum calculations will overestimate the dipole.
Step 3.2: The "Self-Validating" Workflow
This protocol ensures that the calculated dipole corresponds to the global minimum conformation, not a transition state.
Figure 2: Computational workflow ensuring the identification of the global minimum conformer.
Step 3.3: Execution (Example Input Block)
Software Agnostic Syntax (Gaussian Style)
Data Extraction:
Look for the Electric Dipole Moment in the output. It will be presented as a vector (X, Y, Z) and a magnitude (Total).
Experimental Validation: The Guggenheim-Smith Method
To validate the computational model, the Guggenheim-Smith method is the gold standard for measuring dipole moments of polar solutes in non-polar solvents (like benzene) without requiring gas-phase measurements.
Protocol
Preparation: Prepare 5 dilute solutions of the biphenyl derivative in benzene (concentration range: 0.01 to 0.10 weight fraction).
Measurements:
Measure Dielectric Constant (
) of each solution using a Dipolemeter.
Measure Refractive Index (
) of each solution using an Abbe Refractometer.
Data Plotting:
Plot
vs. weight fraction (). Slope = .
Plot
vs. weight fraction (). Slope = .
Calculation:
Use the Guggenheim equation:
: Molecular weight of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (197.21 g/mol ).
Note: The high dipole is driven by the Cyano group, slightly reduced by the opposing vector of the Fluorine and the lack of resonance contribution from the second ring due to the twist.
References
Hait, D., & Head-Gordon, M. (2018).[1][2] How Accurate Is Density Functional Theory at Predicting Dipole Moments? An Assessment Using a New Database of 200 Benchmark Values. Journal of Chemical Theory and Computation. Link
Guggenheim, E. A. (1949). The proposed simplification in the procedure for computing electric dipole moments. Transactions of the Faraday Society. Link
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link
Navigating the Physicochemical Landscape of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile: A Technical Guide to its Melting and Boiling Points
For Immediate Release [City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the melting and bo...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the melting and boiling point data for the novel compound 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. In the absence of direct, publicly available experimental data for this specific isomer, this whitepaper offers a robust framework for its estimation, synthesis, and empirical determination.
Executive Summary
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile is a fluorinated biphenyl derivative with potential applications in medicinal chemistry and materials science. The precise determination of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, and formulation. This guide addresses the current data gap by providing a detailed theoretical estimation of these values based on the analysis of structurally similar compounds. Furthermore, it outlines a comprehensive experimental workflow, from synthesis via Suzuki-Miyaura coupling to definitive characterization and thermal analysis, empowering researchers to generate reliable empirical data.
The Challenge: The Data Void for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. This necessitates a predictive and methodological approach to establish these critical physicochemical parameters.
Theoretical Estimation through Comparative Analysis
The melting and boiling points of organic compounds are governed by the nature and strength of their intermolecular forces, molecular weight, and molecular symmetry. By examining the known properties of structurally related isomers, we can infer a probable range for the title compound.
Table 1: Physicochemical Data of Structurally Related Biphenyl Derivatives
Compound Name
Structure
Melting Point (°C)
Boiling Point (°C)
4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile
64-65
Not available
2-Fluorobiphenyl
~30
253-254
[1,1'-Biphenyl]-2-carbonitrile
Not available
Not available
4-Fluorobiphenyl
72-74
254-255
Analysis of Intermolecular Forces and Structural Influences:
Van der Waals Forces: As a baseline, all biphenyl derivatives exhibit van der Waals forces, which increase with molecular surface area.
Dipole-Dipole Interactions: The presence of the polar nitrile (-C≡N) group and the electronegative fluorine atom introduces significant dipole-dipole interactions, leading to higher melting and boiling points compared to unsubstituted biphenyl.
Molecular Symmetry and Packing: The melting point is highly sensitive to the efficiency of crystal lattice packing. The position of the fluorine atom in 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile will influence its overall symmetry. Compared to the more linear 4'-fluoro isomer, the 6-fluoro substitution may disrupt crystal packing, potentially leading to a slightly lower melting point. However, the close proximity of the fluorine and nitrile groups could introduce intramolecular interactions that affect conformation and, consequently, intermolecular packing.
Estimated Properties for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile:
Based on this comparative analysis, the melting point of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile is likely to be in a similar range to its isomers, with an estimated melting point of 60-75 °C . The boiling point is anticipated to be comparable to that of other fluorobiphenyls, likely in the range of 250-260 °C at atmospheric pressure.
Experimental Determination: A Validated Workflow
To move from estimation to empirical fact, a robust experimental plan is essential. The following sections detail the synthesis and analytical procedures required to determine the precise melting and boiling points of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile.
Synthesis via Suzuki-Miyaura Coupling
The synthesis of fluorinated biphenyl compounds is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective method.[1][2] This reaction offers high yields and tolerance to a wide range of functional groups.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling for the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile.
Detailed Protocol:
Reactant Preparation: In a nitrogen-purged flask, combine 2-bromo-3-fluorobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water, followed by an aqueous solution of a base, such as sodium carbonate (2.0 eq).
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup and Purification: Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural and Purity Characterization
Prior to thermal analysis, it is imperative to confirm the identity and purity of the synthesized 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile.
Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural elucidation.[4][5] ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.[6][7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.
Caption: Analytical workflow for the characterization of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile.
Melting Point Determination
Differential Scanning Calorimetry (DSC):
DSC is the preferred method for accurate melting point determination as it provides a wealth of information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion.[8][9][10]
Protocol:
Sample Preparation: Accurately weigh 2-5 mg of the purified 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile into an aluminum DSC pan and hermetically seal it.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram.
Boiling Point Determination
Due to the relatively high anticipated boiling point, standard distillation methods are appropriate.[11][12][13]
Protocol (Small-Scale Distillation):
Apparatus Setup: Assemble a microscale distillation apparatus.
Sample Introduction: Place a small volume (e.g., 1-2 mL) of the purified liquid compound into the distillation flask along with a boiling chip.
Heating: Gently heat the flask.
Temperature Reading: Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.
Conclusion
While direct experimental data for the melting and boiling points of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile is currently unavailable, a combination of theoretical estimation and a robust experimental workflow provides a clear path to determining these crucial physicochemical properties. The methodologies outlined in this guide, from synthesis to state-of-the-art analytical characterization and thermal analysis, offer a comprehensive and self-validating system for researchers. By following these protocols, the scientific community can confidently establish the melting and boiling points of this and other novel compounds, thereby accelerating research and development in the fields of medicinal chemistry and materials science.
References
GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
Vedantu. (2025, July 24). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
ACS Publications. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Retrieved from [Link]
ACS Publications. (2007, March 1). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
BYJU'S. Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Retrieved from [Link]
Green, N. A., et al. (1999). Degradation of 4-Fluorobiphenyl by Mycorrhizal Fungi as Determined by 19F Nuclear Magnetic Resonance Spectroscopy and 14C Radiolabelling Analysis. Applied and Environmental Microbiology, 65(10), 4536–4541.
LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights. Retrieved from [Link]
Oxford Instruments. NMR | Fluorine Spectroscopy. Retrieved from [Link]
Ali, S., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega, 8(32), 29193–29206.
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]
PubMed. (1998). Degradation of 4-fluorobiphenyl in soil investigated by 19F NMR spectroscopy and 14C radiolabelling analysis. Environmental Science & Technology, 32(15), 2268–2273.
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
ResearchGate. Representative 19 F NMR spectra for extracts obtained after incubation.... Retrieved from [Link]
MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
ScienceDirect. (2021). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Retrieved from [Link]
PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]
ResearchGate. Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Retrieved from [Link]
ScienceDirect. (2022, June 7). Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. Retrieved from [Link]
ResearchGate. Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Retrieved from [Link]
ChemRxiv. Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. Retrieved from [Link]
Organic Syntheses. (2022, June 6). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Retrieved from [Link]
Application Note: 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile as a Liquid Crystal Intermediate
[1] Abstract This guide details the synthesis, purification, and application of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (and its 4'-alkyl derivatives) as a high-performance intermediate for nematic liquid crystal (LC) mi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
This guide details the synthesis, purification, and application of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (and its 4'-alkyl derivatives) as a high-performance intermediate for nematic liquid crystal (LC) mixtures.[1] Unlike standard cyanobiphenyls, this laterally fluorinated scaffold offers a unique combination of positive dielectric anisotropy (
) and suppressed smectic tendencies , making it an ideal "diluter" or core component for lowering the melting point and viscosity of Active Matrix (AM-LCD) and Polymer Dispersed Liquid Crystal (PDLC) formulations.
Introduction: The "Lateral Fluorine" Advantage
In the design of thermotropic liquid crystals, the 4-cyano-4'-alkylbiphenyl (nCB) series is the industry standard.[1] However, pure nCBs often suffer from high melting points or the formation of unwanted smectic phases which increase viscosity and slow down display response times.[1]
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile introduces a fluorine atom at the ortho position (position 6) relative to the cyano group (position 2).[1] This structural modification achieves three critical goals:
Steric Disruption: The lateral fluorine widens the molecule, disrupting efficient packing.[1] This lowers the melting point (
) and suppresses smectic phase formation, stabilizing the desired nematic phase.
Dipole Enhancement: The C-F bond vector reinforces the dipole moment of the nitrile group, maintaining a high
Protocol 1: Modular Synthesis via Suzuki-Miyaura Coupling[1]
The most efficient route to synthesizing this intermediate—and its mesogenic 4'-alkyl derivatives—is the palladium-catalyzed cross-coupling of 2-bromo-6-fluorobenzonitrile with a 4-substituted phenylboronic acid .[1]
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1.0 eq of 2-bromo-6-fluorobenzonitrile and 1.1 eq of the target boronic acid in Toluene/Ethanol (4:1 v/v).
Degassing: Sparge the solution with
for 20 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).
Catalyst Addition: Add 1-3 mol% of Pd catalyst under a positive stream of
Zone Refining (Optional): For ultra-high purity requirements, zone refining may be employed if the material melts without decomposition.[1]
Application Strategy: Mixture Formulation
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile derivatives are rarely used as single components.[1] They are best utilized as additives or components in eutectic mixtures.[1]
Formulation Logic[1][3][4]
To Lower Viscosity: Add 10–20% wt. of the 6-fluoro derivative to a standard 5CB/7CB mixture.[1] The lateral fluorine disrupts the packing of the cyanobiphenyls, reducing the rotational viscosity (
).
To Suppress Smectic Phases: If a mixture shows a Smectic A (SmA) phase near room temperature, adding this intermediate destabilizes the layered SmA structure, effectively widening the Nematic operating range.
To Tune Threshold Voltage (
): The strong dipole from the -CN group ensures that remains low, even as viscosity decreases.
Mixture Design Workflow
Figure 2: Iterative process for formulating nematic mixtures using the fluorinated intermediate.
Safety & Handling
Hazards: Like most organic nitriles, this compound should be treated as potentially toxic if ingested or inhaled.[1] It may liberate HCN under extreme combustion conditions.[1]
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.
Storage: Store in a cool, dry place under inert gas. The nitrile group is stable, but the biphenyl core can degrade under prolonged UV exposure.[1]
References
Hird, M. (2007).[1] "Fluorinated liquid crystals – properties and applications." Chemical Society Reviews, 36(12), 2070-2095.[1] Link
Gray, G. W., et al. (1973).[1] "Stable Low Melting Nematogens of Positive Dielectric Anisotropy." Electronics Letters, 9(6), 130-131.[1] (Foundational work on cyanobiphenyls).[1][6][7]
Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235.[1] Link
ChemicalBook. (2023).[1] "2-Bromo-6-fluorobenzonitrile Product Properties and Synthesis." Link
Organic Syntheses. "General Procedure for Suzuki-Miyaura Coupling." Organic Syntheses, Coll.[1] Vol. 10, p.102. Link
Technical Support Center: Thermal Optimization for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Synthesis
Critical Thermal Parameters (The "Why") The synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile presents a classic "chemical conflict." You are forming a bond at a sterically crowded center (flanked by a Cyano and a Flu...
Author: BenchChem Technical Support Team. Date: February 2026
Critical Thermal Parameters (The "Why")
The synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile presents a classic "chemical conflict." You are forming a bond at a sterically crowded center (flanked by a Cyano and a Fluoro group) while trying to preserve a chemically sensitive moiety (the Nitrile).
The reaction typically involves the coupling of 2-bromo-3-fluorobenzonitrile with phenylboronic acid . The thermal profile is dictated by two competing factors:
The Steric Barrier (Requires Heat): The 2,6-disubstitution pattern on the aryl halide creates significant steric hindrance. High thermal energy is required to force the Palladium catalyst to undergo Oxidative Addition (OA) into the C-Br bond and to facilitate Transmetallation (TM).
The Hydrolysis Risk (Limits Heat): The nitrile (-CN) group is susceptible to hydrolysis under the basic, aqueous conditions typical of Suzuki couplings. Temperatures exceeding 100°C significantly increase the rate of conversion to the primary amide (–CONH₂) or carboxylic acid.
The Thermal "Goldilocks Zone"
Temperature Range
Reaction State
Chemical Outcome
< 60°C
Kinetic Trap
Stalled Reaction. The activation energy for Oxidative Addition into the hindered 2,6-position is not met. Catalyst remains idle or precipitates.
80°C - 95°C
Optimal Window
Successful Coupling. Sufficient energy for catalyst turnover. Hydrolysis rate is kinetically slow enough to allow coupling to finish first.
> 110°C
Degradation Zone
Nitrile Hydrolysis. Rapid conversion of -CN to -CONH₂. Potential protodeboronation of the boronic acid.
Troubleshooting Guide & FAQs
Q1: The reaction stalls at 50% conversion despite refluxing at 110°C.
Diagnosis: Catalyst Deactivation ("Black Pd").
Explanation: At 110°C, standard catalysts like Pd(PPh₃)₄ are thermally unstable and often shed ligands, leading to Palladium aggregation (seen as black precipitate). Once aggregated, the Pd is catalytically dead.
Solution:
Switch Ligands: Move to dialkylbiaryl phosphine ligands (e.g., S-Phos or X-Phos ). These form bulky, electron-rich Pd species that are thermally robust and accelerate oxidative addition in hindered systems.
Lower Temp, Better Catalyst: Run at 85°C with S-Phos/Pd(OAc)₂.
Q2: I see a new spot on TLC/LCMS with M+18 mass.
Diagnosis: Nitrile Hydrolysis.[1][2][3][4][5]
Explanation: The M+18 peak corresponds to the addition of water (H₂O), indicating the nitrile has hydrolyzed to the primary amide. This is driven by high temperature and high pH (hydroxide concentration).
Solution:
Reduce Water: Switch from a 1:1 solvent ratio to a 10:1 (Organic:Water) ratio.
Change Base: Switch from strong bases like K₂CO₃ or NaOH to milder, less hygroscopic bases like K₃PO₄ (anhydrous) or CsF .
Solvent Switch: Use anhydrous Toluene/Dioxane and add only stoichiometric water (2-3 equiv) if using a boronic acid (boroxines need water to hydrolyze).
Q3: Why is 2-bromo-3-fluorobenzonitrile so unreactive compared to 2-bromobenzonitrile?
Diagnosis: The "Ortho Effect."
Explanation: The fluorine atom at the 6-position (relative to the biphenyl connection) and the cyano at the 2-position create a "sandwich" effect. The Pd center must squeeze between these groups. Fluorine also exerts an electronic effect; while electron-withdrawing (good for OA), its lone pair repulsion can destabilize the transition state during transmetallation.
Optimized Experimental Protocol
Objective: Synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile via S-Phos mediated coupling.
Note: Pre-complexed S-Phos Pd G2 is also excellent.
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene : Water (10 : 1 v/v)
Step-by-Step Workflow
Degassing (Critical): Charge the reaction vessel with Toluene and Water. Sparge with Argon or Nitrogen for 20 minutes. Oxygen is the enemy of active Pd species.
Charge Solids: Add 2-Bromo-3-fluorobenzonitrile, Phenylboronic acid, and K₃PO₄ to the vessel.
Stop: If amide byproduct (>5%) appears, cool immediately.
Workup: Cool to room temperature. Dilute with EtOAc. Wash with water.[1] The organic layer contains the product.
Visualizations
Diagram 1: The Steric Bottleneck & Thermal Failure Points
This diagram illustrates the catalytic cycle and where temperature deviations cause failure.
Caption: The catalytic cycle showing the "Goldilocks" dependency. Low temp fails at Oxidative Addition; high temp fails via side-reactions.
Diagram 2: Solvent & Base Decision Tree
Use this logic flow to select conditions based on your specific lab constraints.
Caption: Troubleshooting logic for balancing reactivity vs. stability.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link
Context: Establishes S-Phos/X-Phos as superior ligands for sterically hindered (2,6-disubstituted)
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. Link
Context: Authoritative text on the mechanism and side reactions (hydrolysis) in Suzuki couplings.
Organic Chemistry Portal. "Suzuki Coupling - General Procedure and Mechanism." Link
Context: Verification of standard base/solvent comp
BenchChem Technical Notes. "Application Notes for Suzuki Coupling of Fluorinated Benzophenones." Link
minimizing side reactions during fluorinated biphenyl cyanation
Technical Support Center: Ticket #CN-F-BP-404 Subject: Optimization of Fluorinated Biphenyl Cyanation & Side Reaction Mitigation Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ticket #CN-F-BP-404Subject: Optimization of Fluorinated Biphenyl Cyanation & Side Reaction Mitigation
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
Welcome to the Advanced Synthesis Support Center. You have flagged a critical issue regarding the cyanation of fluorinated biphenyl halides . This is a high-risk substrate class. The electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic aromatic substitution (
), leading to competitive defluorination, while the steric bulk of the biphenyl system complicates oxidative addition.
This guide moves beyond basic protocols to address the causality of failure modes. We will focus on Palladium-catalyzed methods, as Copper-mediated (Rosenmund-von Braun) conditions are typically too harsh (150–200 °C) for fluorinated scaffolds, resulting in intractable tars.
Module 1: The Defluorination Dilemma
User Query: "I am observing significant formation of a side product where the fluorine atom is replaced by a cyano group, or the fluorine is lost entirely."
Technical Diagnosis
The presence of fluorine atoms on the biphenyl ring creates a strong dipole, lowering the energy barrier for the formation of a Meisenheimer complex . If you use a simple cyanide salt (NaCN/KCN), the high concentration of free cyanide ions (
) acts as a potent nucleophile, attacking the C-F bond via an mechanism rather than the desired Pd-catalyzed cross-coupling at the C-Br/Cl site.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Cyanide Source
Switch to or
These are "slow-release" agents. has low solubility in DMF/DMAc, keeping free concentration low, which kinetically disfavors the bimolecular pathway while sustaining the catalytic cycle.
Temperature
Limit to 80–100 °C
activation energy is typically higher than Pd-oxidative addition. Lowering T favors the catalytic pathway.
Catalyst
Pd(0) vs. Ni(0)
Avoid Nickel for highly fluorinated substrates. Ni is more reducing and has a higher affinity for C-F activation (oxidative addition into C-F bonds), leading to defluorination.
Module 2: Catalyst Deactivation (The "Cyanide Trap")
User Query: "My reaction stalls at ~40% conversion. Adding more catalyst doesn't restart it."
Technical Diagnosis
You are likely experiencing Cyanide Poisoning . Cyanide is a strong
-donor and -acceptor. If the rate of reductive elimination is slow (common with bulky biphenyls), excess cyanide displaces your phosphine ligands, forming catalytically inactive species like .
Visualizing the Failure Mode
The diagram below illustrates the competition between the productive cycle and the catalyst "sink."
Caption: Figure 1. Kinetic competition between productive catalytic cycle (Blue/Green) and irreversible catalyst poisoning or SNAr defluorination (Red).
Corrective Actions
Ligand Selection: Use bidentate ligands with a large bite angle (e.g., dppf ) or bulky monophosphines (XPhos ). These are sterically difficult for cyanide to displace.
Additives: Introduction of Zn dust (10-20 mol%) can help reduce inactive Pd(II) cyanides back to active Pd(0).
Stepwise Addition: Do not add all cyanide at t=0. Use a syringe pump if solubility is high.
Module 3: Hydrodehalogenation (Loss of Halogen)
User Query: "I lost my Bromine atom, but it was replaced by Hydrogen, not Cyanide."
Technical Diagnosis
This is Hydrodehalogenation .[1][2] It occurs when the Ar-Pd-X intermediate undergoes transmetallation with a hydride source instead of cyanide, or via moisture-induced protonolysis.
Source 1: Wet solvent (DMF/DMAc are hygroscopic).
Source 2:
-hydride elimination from alkyl impurities in amines (if used).
The "Gold Standard" Protocol
To minimize all three side reactions (Defluorination, Poisoning, Hydrodehalogenation), utilize this self-validating protocol.
Additive: Zn Dust (10 mol%) or PMHS (Polymethylhydrosiloxane)
Solvent: Wet DMF (99:1 DMF:
) — Counter-intuitive, but trace water helps dissolve surface oxides on to initiate the reaction, while Zn dust scavenges excess.
Step-by-Step:
Degassing: Sparge DMF with Argon for 30 mins. Oxygen is a catalyst killer.
Pre-complexation: Stir
and dppf in a small volume of DMF for 15 mins at RT to ensure ligation before exposing to cyanide.
Assembly: Add substrate,
, and Zn dust.
Heating: Heat to 90 °C. Monitor by HPLC every 2 hours.
Workup: Quench with diluted
or ethylenediamine to sequester Zinc salts (prevents emulsion).
Comparison of Cyanide Sources
Source
Reactivity
Risk of Poisoning
Risk of Defluorination
Recommended For
NaCN / KCN
High
High
Critical
Simple, non-fluorinated aryls only.
Moderate
Low
Low
Standard for Fluorinated Biphenyls.
Low (Slow Release)
Very Low
Very Low
Highly sensitive substrates; requires higher T (120°C+).
TMS-CN
High
Moderate
Moderate
Volatile; good for anhydrous requirements.
Interactive Troubleshooting Logic
Use this logic flow to determine your next optimization step.
Caption: Figure 2. Decision matrix for optimizing reaction conditions based on impurity profiling.
References
Buchwald, S. L., et al. (2013).[3] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie International Edition. [Link][3]
Beller, M., et al. (2004).[4] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications. [Link]
Grushin, V. V., et al. (2008). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society. [Link]
Cohen, T., et al. (2011). "Development of Pd/C-Catalyzed Cyanation of Aryl Halides." The Journal of Organic Chemistry. [Link]
stability of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile under acidic conditions
Welcome to the dedicated technical support center for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning the stability of this molecule under acidic conditions. Our goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you in your experimental design and execution.
Introduction: Understanding the Stability of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile is a versatile intermediate in organic synthesis, valued for its unique electronic and structural properties. However, its stability, particularly in acidic media, is a critical consideration for any synthetic route. The molecule's reactivity is primarily governed by the interplay of three key features: the nitrile group, the ortho-fluoro substituent, and the biphenyl moiety.
The Nitrile Group: A common functional group in organic chemistry, the nitrile can undergo hydrolysis under acidic conditions to form a primary amide and subsequently a carboxylic acid. This reaction is catalyzed by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[1][2][3]
The Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, which can influence the reactivity of the adjacent nitrile group. This effect can potentially make the nitrile carbon more electrophilic and thus more prone to hydrolysis.[4][5]
The Biphenyl Moiety: The biphenyl system, particularly with substitution at the 2-position, can introduce significant steric hindrance around the nitrile group. This steric bulk can impede the approach of a nucleophile, such as water, thereby slowing down the rate of hydrolysis.[6]
The central question regarding the stability of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile in acidic conditions is whether the electronic (activating) effect of the ortho-fluoro group or the steric (hindering) effect of the biphenyl system and the fluoro group will dominate.
Frequently Asked Questions (FAQs)
Q1: Is 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile stable under acidic conditions?
A1: The stability of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile in acidic media is condition-dependent. While the compound is generally stable under mild acidic conditions (e.g., brief exposure to dilute, non-nucleophilic acids at room temperature), it is susceptible to hydrolysis under more forcing conditions, such as elevated temperatures and prolonged reaction times with strong acids (e.g., concentrated HCl or H₂SO₄). The primary degradation pathway is the hydrolysis of the nitrile group to the corresponding amide, 6-Fluoro-[1,1'-biphenyl]-2-carboxamide, and ultimately to 6-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.
Q2: What are the expected products of acid-catalyzed hydrolysis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile?
A2: The acid-catalyzed hydrolysis proceeds in a stepwise manner. The initial product is the primary amide, 6-Fluoro-[1,1'-biphenyl]-2-carboxamide. With continued heating and in the presence of sufficient water, the amide will undergo further hydrolysis to yield the final product, 6-Fluoro-[1,1'-biphenyl]-2-carboxylic acid.[3] The reaction can often be stopped at the amide stage by carefully controlling the reaction conditions.
Q3: How do the ortho-fluoro group and the biphenyl moiety influence the rate of hydrolysis?
A3: This is a classic case of competing electronic and steric effects.
Electronic Effect: The electron-withdrawing nature of the fluorine atom is expected to increase the electrophilicity of the nitrile carbon, which should, in principle, accelerate the rate of nucleophilic attack by water. Studies on the hydrolysis of substituted benzonitriles have shown that electron-withdrawing groups can enhance the rate of hydrolysis in concentrated acids.[4][5][7][8]
Steric Effect: The presence of the bulky biphenyl group and the fluoro atom in the ortho position creates significant steric hindrance around the nitrile functional group. This steric congestion can make it difficult for the water molecule to approach the nitrile carbon for the initial nucleophilic attack, thereby slowing down the hydrolysis rate. Research on the hydrolysis of hindered esters and other sterically demanding substrates has consistently shown a decrease in reaction rates.[6][9][10][11]
Based on studies of similarly hindered systems, it is highly probable that the steric hindrance is the dominant factor , making the hydrolysis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile slower than that of unhindered aromatic nitriles.
Q4: Can I use acidic conditions for reactions involving other parts of the molecule without affecting the nitrile group?
A4: Yes, it is possible, but requires careful consideration of the reaction conditions. If a reaction requires acidic conditions, it is advisable to use the mildest possible acid and the lowest effective temperature. Brief reaction times are also crucial. For instance, reactions that proceed quickly at room temperature with a catalytic amount of a non-nucleophilic acid are less likely to cause significant nitrile hydrolysis. It is always recommended to monitor the reaction progress by techniques such as TLC or HPLC to check for the formation of hydrolysis byproducts.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Solution
Low or no recovery of starting material after a reaction in acidic solution.
The nitrile group has likely undergone hydrolysis to the amide or carboxylic acid.
- Analyze the reaction mixture for the presence of 6-Fluoro-[1,1'-biphenyl]-2-carboxamide and 6-Fluoro-[1,1'-biphenyl]-2-carboxylic acid using LC-MS or by comparing with authentic standards on TLC/HPLC.- If hydrolysis is undesired, consider alternative reaction pathways that avoid acidic conditions.- If acidic conditions are necessary, use milder acids (e.g., acetic acid instead of HCl), lower temperatures, and shorter reaction times.
Formation of a new, more polar spot on TLC that is not the desired product.
This is likely the amide or carboxylic acid hydrolysis product.
- Co-spot the reaction mixture with the starting material and, if available, authentic samples of the amide and carboxylic acid to confirm the identity of the byproduct.- Optimize the reaction conditions to minimize the formation of this byproduct (see above).
Incomplete reaction where the starting material is consumed but the desired product is not formed in high yield, with a significant amount of a polar byproduct.
The reaction conditions are promoting both the desired transformation and the hydrolysis of the nitrile.
- Re-evaluate the reaction parameters. A lower temperature might favor the desired reaction over the hydrolysis.- Consider a different acid catalyst that may be more selective for the intended reaction.- If possible, protect the nitrile group before subjecting the molecule to harsh acidic conditions.
Experimental Protocols
Protocol 1: Controlled Hydrolysis to 6-Fluoro-[1,1'-biphenyl]-2-carboxamide
This protocol aims to achieve partial hydrolysis to the amide, leveraging the expected slower rate of the second hydrolysis step.
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C).
Monitoring: Monitor the progress of the reaction carefully by TLC or HPLC. Look for the disappearance of the starting material and the appearance of the more polar amide product.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extraction: Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Protocol 2: Complete Hydrolysis to 6-Fluoro-[1,1'-biphenyl]-2-carboxylic Acid
This protocol is designed for the complete conversion of the nitrile to the carboxylic acid.
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (1.0 eq) in a mixture of a strong acid and water (e.g., 6M HCl or 50% H₂SO₄).
Heating: Heat the mixture to reflux (typically >100 °C) with vigorous stirring. Due to the steric hindrance, a prolonged reaction time (several hours to overnight) may be necessary.
Monitoring: Monitor the reaction by TLC or HPLC until the amide intermediate is no longer observed.
Work-up: Cool the reaction mixture. The carboxylic acid may precipitate upon cooling. If not, pour the mixture into ice water.
Isolation: Collect the precipitated solid by filtration. If the product remains in solution, extract with a suitable organic solvent.
Purification: Wash the crude product with cold water and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification. An acid-base extraction can also be employed for purification.
Visualizing Reaction Pathways and Workflows
Acid-Catalyzed Hydrolysis Pathway
Caption: Stepwise acid-catalyzed hydrolysis of the nitrile.
Experimental Workflow for Complete Hydrolysis
Caption: General workflow for complete nitrile hydrolysis.
References
Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 2013.
The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution. Canadian Journal of Chemistry, 1976.
Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. Journal of the American Chemical Society, 2015.
Steric Effects in ortho C H Activation of Aromatic Systems.
Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters, 2018.
Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. Journal of Organic Chemistry, 2007.
Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1 oC. Jordan Journal of Chemistry, 2011.
Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry, 2011.
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018.
20.7: Chemistry of Nitriles. Chemistry LibreTexts.
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1).
Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis.
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 2020.
Hydrolysis of Nitriles. Organic Chemistry Tutor.
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship.
Ortho, Para, Meta. Chemistry Steps.
hydrolysis of nitriles. Chemguide.
Difficult hydrolysis of an hindered ester. ECHEMI.
Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
A general procedure for the base-promoted hydrolysis of hindered esters at ambient temper
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2, 1990.
Kinetics and mechanism of acid catalyzed hydrolysis of 2,4-dinitrophenyl- hydrazones of 2-, 3-, and 4-hydroxy-benzaldehydes. Indian Journal of Chemistry, 1991.
Phenylacetic Acid. Organic Syntheses, 1922.
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012.
Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis, 2014.
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 2012.
overcoming steric hindrance in 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this sterically hindered biaryl. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific challenges posed by the ortho-fluoro and ortho-cyano substituents in this molecule. Our aim is to equip you with the knowledge and practical insights to overcome synthetic hurdles and achieve optimal results in your research.
I. Understanding the Challenge: The "Ortho Effect" on Steroids
The synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile via traditional cross-coupling methods, such as the Suzuki-Miyaura reaction, is a formidable task. The primary obstacle is the profound steric hindrance created by the ortho-substituents on both coupling partners. The fluorine atom and the cyano group crowd the reaction center, impeding the crucial steps of the catalytic cycle. This "ortho effect" can lead to a cascade of issues including low to no product yield, catalyst deactivation, and the formation of undesired side products. This guide will walk you through strategies to mitigate these effects and successfully synthesize your target compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of common problems encountered during the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, followed by detailed explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or fails to proceed altogether. What are the likely causes and how can I fix this?
Answer:
Low or no yield in the synthesis of a di-ortho-substituted biaryl like 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile is a frequent challenge, primarily stemming from steric hindrance. Let's break down the likely culprits within the catalytic cycle and how to address them:
Inefficient Oxidative Addition: The bulky ortho-substituents can physically block the palladium catalyst from approaching the carbon-halide bond of your aryl halide. This initial step is critical for initiating the catalytic cycle.
Difficult Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium center, is also severely hampered by steric congestion. The two aryl groups struggle to come into the required proximity for bond formation.
Solutions to Overcome Steric Hindrance:
Ligand Selection is Paramount: Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. You need to employ bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.
Buchwald Ligands: This class of ligands is specifically designed for challenging cross-coupling reactions.[1] For di-ortho-substituted substrates, ligands like SPhos , XPhos , and RuPhos are excellent starting points.[2] Their bulkiness stabilizes the monoligated palladium species, which is crucial for accommodating sterically hindered substrates.
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be highly effective for coupling sterically hindered aryl chlorides.[3]
AntPhos: This ligand has shown exceptional reactivity in sterically demanding aryl-aryl couplings.[4]
Optimize Your Catalyst System:
Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, consider using a pre-formed palladacycle catalyst. These can offer greater stability and activity.
Catalyst Loading: For challenging couplings, you may need to increase the catalyst loading, but be mindful of cost and potential side reactions. A good starting point is 2-5 mol %.
Re-evaluate Your Base and Solvent:
Base: The choice of base is critical. For hindered couplings, weaker bases are often less effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred.
Solvent: Aprotic polar solvents like dioxane, toluene, or THF are commonly used. Sometimes, a mixture of solvents, including a small amount of water, can be beneficial, especially when using phosphate bases.[5]
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers of oxidative addition and reductive elimination. However, this must be balanced against the risk of catalyst decomposition and side reactions.
Question 2: I am observing significant amounts of homocoupling and/or protodeboronation byproducts. How can I minimize these?
Answer:
Homocoupling (dimerization of the boronic acid or aryl halide) and protodeboronation (cleavage of the C-B bond) are common side reactions that compete with the desired cross-coupling.
Homocoupling: This often occurs when the reductive elimination step is slow, allowing for side reactions of the organopalladium intermediates.
Protodeboronation: This is the protonolysis of the boronic acid, which is particularly problematic with electron-rich or heteroaromatic boronic acids and can be exacerbated by high temperatures and the presence of water.
Strategies to Minimize Side Reactions:
Use a More Stable Boron Reagent: If protodeboronation is a significant issue with your boronic acid, consider converting it to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more robust to protic cleavage.
Careful Control of Reaction Conditions:
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling.
Temperature: While higher temperatures can promote the desired reaction, they can also accelerate side reactions. A careful optimization of the reaction temperature is necessary.
Base: The choice and amount of base can influence the rate of protodeboronation.
Ligand Effects: The use of bulky, electron-rich ligands not only accelerates the desired cross-coupling but can also suppress homocoupling by favoring the reductive elimination pathway.
III. Frequently Asked Questions (FAQs)
Q1: Which coupling partner should I choose as the aryl halide and which as the organoboron reagent for the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile?
A1: You have two primary options for a Suzuki-Miyaura coupling:
Generally, Route A is more practical as 2-bromo-3-fluorobenzonitrile is more readily available or easier to synthesize than the corresponding boronic acid. Phenylboronic acid is a simple and stable coupling partner.
Q2: What are the electronic effects of the ortho-fluoro and ortho-cyano groups on the reaction?
A2: Both the fluorine and the nitrile groups are electron-withdrawing. This has a dual effect:
On the Aryl Halide: An electron-withdrawing group can facilitate the oxidative addition step.
On the Boronic Acid: An electron-withdrawing group decreases the nucleophilicity of the aryl group on the boronic acid, which can slow down the transmetalation step.[6]
In the case of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, the steric effects are generally considered to be the dominant challenge to overcome.
Q3: Are there alternative cross-coupling reactions I should consider if the Suzuki-Miyaura coupling fails?
A3: Yes, if optimizing the Suzuki-Miyaura reaction proves unsuccessful, you might consider other cross-coupling methods known to be effective for hindered substrates:
Stille Coupling: This involves coupling with an organotin reagent. While effective, the toxicity of organotin compounds is a significant drawback.
Negishi Coupling: This utilizes an organozinc reagent and is known for its high reactivity, but the reagents are often sensitive to air and moisture.
For most applications, a well-optimized Suzuki-Miyaura reaction with a modern catalyst system is the preferred method.
IV. Experimental Protocols and Data
Optimized Protocol for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
This protocol provides a robust starting point for the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. Further optimization of specific parameters may be required.
Step-by-Step Methodology:
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv.), boronic acid or boronate ester (1.5 equiv.), palladium pre-catalyst (e.g., SPhos Pd G3, 2-5 mol %), and ligand (if not using a pre-catalyst, 4-10 mol %) to an oven-dried reaction vessel.
Addition of Base and Solvent: Add potassium phosphate (K₃PO₄, 3.0 equiv.) to the vessel. Remove the vessel from the glovebox and add degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1-0.2 M).
Reaction Setup: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki-Miyaura Couplings
Diagram 1: The Challenge of Reductive Elimination in Sterically Hindered Biaryl Synthesis
Caption: Steric clash between ortho-substituents hinders reductive elimination.
Diagram 2: Experimental Workflow for Overcoming Steric Hindrance
Caption: Troubleshooting workflow for sterically hindered biaryl synthesis.
VI. References
Hartwig, J. F. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. The Hartwig Group.
Hartwig, J. F., et al. (2001). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry. [Link]
Kwong, F. Y., & Buchwald, S. L. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
Agrahari, A. K., et al. (2021). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Liquid Crystals. [Link]
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
Moran, J., et al. Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. Scholarship @ Claremont. [Link]
Agrahari, A. K., et al. (2025). Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. Figshare. [Link]
Navarro, O., et al. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. [Link]
Kuwano, R., & Yokogi, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Organic Letters. [Link]
Bio, M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
Agrahari, A. K., et al. (2025). Synthesis and examination of alkylcyanobiphenyl mesogens with a single fluorine atom at specific locations in the tail. ResearchGate. [Link]
Tóth, B. L., et al. (2026). The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. [Link]
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
Nan, J., et al. (2019). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Organic Letters. [Link]
Yoshida, J., et al. (2011). Flow synthesis of arylboronic esters bearing electrophilic functional groups and space integration with Suzuki–Miyaura coupling without intentionally added base. Chemical Communications. [Link]
Alcarazo, M., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
Douglas, J., & Douglas, C. J. (2018). Pushing the limits of steric demand around a biaryl axis: synthesis of tetra-ortho-substituted biaryl naphthalenes. Chemical Communications. [Link]
Ghorai, M. K., et al. (2026). Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. [Link]
Opatz, T., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry. [Link]
recrystallization techniques for high-purity 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Technical Support Center: Recrystallization of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile User Guide Overview Compound: 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (also referred to as 2-cyano-6-fluorobiphenyl). Target Purity:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Recrystallization of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
User Guide Overview
Compound: 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (also referred to as 2-cyano-6-fluorobiphenyl).
Target Purity: >99.5% (HPLC/GC).
Application: Pharmaceutical Intermediate (e.g., for Sartan analogs, kinase inhibitors) or Liquid Crystal precursor.
Primary Challenge: Separation of non-polar homocoupling byproducts and removal of Palladium (Pd) residues from Suzuki cross-coupling.
Compound Profile & Solubility Logic
Before initiating purification, understanding the physicochemical behavior of this ortho,ortho-disubstituted biphenyl is critical. The steric bulk of the 2-cyano and 6-fluoro groups forces the biphenyl rings into a twisted conformation, affecting lattice energy and solubility.
Table 1: Solubility Profile & Solvent Selection
Solvent
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Ethanol (EtOH)
High
Moderate/Low
Excellent
Primary choice. The nitrile group interacts well with protic solvents, promoting crystallization upon cooling.
Isopropanol (IPA)
High
Low
Excellent
Higher boiling point than EtOH allows for better dissolution of stubborn impurities.
Ethyl Acetate (EtOAc)
Very High
High
Good (as solvent)
Too strong for pure recrystallization; use as the "good" solvent in a binary mixture.
Heptane / Hexane
Low
Insoluble
Anti-Solvent
Essential for forcing precipitation and keeping non-polar impurities (like biphenyl) in solution.
Water
Insoluble
Insoluble
Anti-Solvent
Used with alcohols to crash out the product if yield is low.
Dichloromethane (DCM)
Very High
Very High
Poor
Avoid for crystallization; useful for initial extraction only.
Impurity Analysis (The "Why" Before the "How")
In a typical Suzuki coupling synthesis of this target, you will encounter three distinct classes of impurities. Your recrystallization strategy must address each:
Homocoupled Byproduct (Biphenyl): Originates from phenylboronic acid dimerization. Behavior: Highly lipophilic. Removal: Remains soluble in cold Heptane or cold Ethanol.
Starting Halide (2-Bromo-6-fluorobenzonitrile): Behavior: Similar solubility to product but less polar. Removal: Requires multiple passes or high-efficiency solvent fractionation (e.g., IPA/Water).
Palladium (Pd) Residues: Black specks or grey discoloration. Removal: Must be removed before crystallization using a hot filtration or scavenger resins (e.g., SiliaMetS®). Recrystallization alone will encapsulate Pd in the crystal lattice.
Optimized Recrystallization Protocols
Method A: The "Standard" Ethanol/Water Precipitation
Best for: Routine purification where yield is the priority.
Dissolution: Charge crude solid into a flask. Add Ethanol (absolute) (approx. 5-7 mL per gram of solid). Heat to reflux (78°C) with stirring until fully dissolved.
Checkpoint: If black particles remain, perform a hot filtration through a celite pad immediately.
Nucleation: Remove from heat. Allow the solution to cool to ~50°C.
Anti-Solvent Addition: Dropwise add deionized water (warm, ~50°C) until a faint, persistent turbidity (cloudiness) appears.
Ratio: Typically requires 10-20% water by volume relative to ethanol.
Re-dissolution: Add a few drops of hot ethanol to clear the solution.
Crystallization: Let the flask cool slowly to room temperature on a cork ring (insulation). Then, transfer to a fridge (4°C) for 4-12 hours.
Harvest: Filter the white needles/prisms. Wash with cold 20% water/ethanol .
Method B: The "High-Purity" Heptane/Ethyl Acetate Layering
Best for: Removing stubborn non-polar impurities (like biphenyl) and achieving >99.5% purity.
Dissolution: Dissolve crude solid in the minimum amount of hot Ethyl Acetate (approx. 2-3 mL/g).
Anti-Solvent Addition: Slowly add hot Heptane (approx. 3-4 equivalents by volume) while maintaining reflux.
Saturation Point: Stop adding Heptane just before permanent precipitation occurs.
Cooling: Allow to cool to room temperature with gentle stirring.
Science:[1] The lipophilic impurities (biphenyl) are highly soluble in heptane and will stay in the mother liquor, while the polar nitrile product crystallizes out.
Harvest: Filter and wash with cold Heptane .
Process Visualization (Workflow)
Figure 1: Decision logic for the purification of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, emphasizing Palladium removal.
Troubleshooting & FAQs
Q1: The solution turned into an "oil" at the bottom of the flask instead of crystals. What happened?
Diagnosis: This is "oiling out," common with fluorinated biphenyls when the temperature drops too fast or the solvent mixture is too polar (forcing the hydrophobic product out as a liquid before it can organize into a lattice).
Fix:
Re-heat the mixture until the oil dissolves.
Add a small amount of the "good" solvent (Ethanol or EtOAc).
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid-air interface to induce nucleation.
Cool much slower (wrap the flask in foil or a towel).
Q2: My crystals are grey/brownish. How do I fix this?
Diagnosis: Residual Palladium (Pd) or oxidation products (phenols).
Fix: Recrystallization is inefficient for color removal. Dissolve the crystals in DCM or EtOAc and pass them through a short plug of Silica Gel or treat with Activated Carbon (charcoal) for 30 mins at reflux. Filter, evaporate, and then recrystallize.
Q3: The yield is low (<50%), but the mother liquor still contains product.
Diagnosis: You likely used too much "good" solvent (Ethanol).
Fix: Concentrate the mother liquor (evaporate half the solvent) and repeat the cooling process to harvest a "second crop." Note: The second crop will be less pure and should be analyzed separately.
Q4: Can I use Toluene?
Answer: Toluene is excellent for removing non-polar impurities but often yields solvates or requires very low temperatures (-20°C) to get good recovery for this specific molecule type. Heptane/EtOAc is generally more user-friendly and easier to dry.
References
Suzuki-Miyaura Cross Coupling Overview : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Purification of Fluorinated Biphenyls : González-Soria, M. J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.[2][3] Materials, 10(3), 234. Link
General Recrystallization Strategies : University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 17, 2026. Link
Impurity Control in Pharmaceutical Synthesis : Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[4] Organic Process Research & Development, 21(10). Link
Comprehensive Analysis Guide: 1H NMR of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 24973-49-7). As a scaffold frequently utilized in liquid crystal engineering an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 24973-49-7). As a scaffold frequently utilized in liquid crystal engineering and kinase inhibitor development, the precise structural characterization of this molecule is critical.
Unlike standard biphenyls, the introduction of a fluorine atom at the 6-position creates a unique spin system. This guide compares the spectral "performance" (resolution, diagnostic utility, and complexity) of this fluorinated scaffold against its non-fluorinated alternative, [1,1'-biphenyl]-2-carbonitrile , and evaluates advanced acquisition modes (19F-decoupling) to resolve complex overlapping multiplets.
Structural Logic & Spin System Analysis
To interpret the spectrum, we must first deconstruct the magnetic environment. The molecule consists of two distinct aromatic systems linked by a single bond.
The Core Scaffold
Ring A (Substituted): Trisubstituted benzene ring.
Position 1: Phenyl linker.
Position 2: Cyano group (-CN), a strong electron-withdrawing group (EWG).
Position 6: Fluorine atom (-F), an electronegative atom with 100% natural abundance (
).
Protons: H3, H4, H5.
Ring B (Phenyl): Monosubstituted benzene ring (Protons H2'-H6').
The "Spy" Atom: Fluorine-19 Influence
The
nucleus couples strongly with protons, creating complex splitting patterns often mistaken for impurities by novice analysts.
To ensure reproducibility and spectral integrity, follow this optimized protocol.
A. Sample Preparation[2][3][4]
Solvent Choice:DMSO-d6 is recommended over CDCl3.[2]
Reasoning: The polar nature of the nitrile group can lead to aggregation in non-polar solvents (CDCl3), causing peak broadening. DMSO-d6 disrupts these interactions, sharpening the signals.
Concentration: 10–15 mg in 0.6 mL solvent.
Check: Solution must be clear. Turbidity indicates aggregation or inorganic salts (common from Suzuki coupling).
B. Acquisition Parameters (Standard vs. Advanced)
Parameter
Standard 1H
Recommended: 1H{19F}
Pulse Sequence
zg30 (Bruker) / s2pul (Varian)
zgig (Inverse Gated Decoupling)
Spectral Width
12 ppm
12 ppm
Relaxation Delay (D1)
1.0 s
3.0 s (Allow F relaxation)
Scans (NS)
16
32
Objective
General assignment
Collapse F-couplings to simplify multiplets
Comparative Analysis: Product vs. Alternatives
Here we compare the analytical profile of the target molecule against its non-fluorinated parent and evaluate the impact of decoupling techniques.
High. Additional J-coupling from splits signals into dd/td.
The Fluorine analog requires higher field strength (>400 MHz) for clear resolution.
Diagnostic Markers
Chemical shift only.
Coupling Constants. The specific values prove the regiochemistry (2,6-substitution).
Superior. The F-coupling confirms the position of the substituent without NOESY.
Ring Rotation
Free rotation at RT.
Restricted. Steric clash between F and CN may broaden ortho-phenyl protons.
The Target may show atropisomeric broadening at low temps.
Comparison 2: Methodological Alternatives (Standard vs. 19F-Decoupled)
Standard 1H: H5 appears as a "pseudo-triplet" or complex multiplet due to overlapping
and .
1H{19F} (Fluorine Decoupled): The F-coupling is removed. H5 simplifies to a standard doublet.
Data Support: This proves that the complexity is due to Fluorine, not impurities.
Spectral Data & Assignment Table
Predicted Chemical Shifts (DMSO-d6, 400 MHz)
Note: Values are estimated based on substituent chemical shift additivity rules and analogous biphenyl systems.
Proton
Position
(ppm)
Multiplicity
Coupling Constants ( in Hz)
Assignment Logic
H3
Ring A
7.75 – 7.85
dd
,
Deshielded by ortho-CN.
H4
Ring A
7.55 – 7.65
td
,
Triplet of doublets due to coupling with H3, H5, and Meta-F.
H5
Ring A
7.35 – 7.45
ddd
, ,
Diagnostic Signal. Large H-F coupling dominates.
H2'/6'
Ring B
7.48 – 7.52
m
-
Ortho to biphenyl linkage.
H3'/4'/5'
Ring B
7.40 – 7.48
m
-
Phenyl overlap region.
Visualization of Signaling & Logic
Diagram 1: Spectral Assignment Workflow
This flowchart guides the analyst through the logic of confirming the structure, specifically distinguishing it from regioisomers (e.g., 4-fluoro).
Caption: Logical workflow to confirm 6-Fluoro regiochemistry using decoupling techniques.
Diagram 2: H5 Coupling Tree (Splitting Pattern)
The H5 proton is the most critical diagnostic peak. It is split by the neighboring proton (H4) and the ortho-Fluorine.
Caption: Splitting tree for Proton H5 showing the additive effect of 19F and 1H coupling.
Troubleshooting & Common Pitfalls
"Missing" Peaks: The Carbonyl carbon of the nitrile group and the C-F coupled carbons in
NMR often have long relaxation times and low NOE enhancement. Increase to 3–5 seconds if these are missing.
Broad Phenyl Ring: If the phenyl ring protons (Ring B) appear as a broad hump, it indicates restricted rotation around the biphenyl bond.
Solution: Perform Variable Temperature (VT) NMR at 50°C to sharpen the signals by increasing the rotation rate.
Water Peak Interference: In DMSO-d6, the water peak appears ~3.3 ppm.[3] Ensure your aromatic region (7.0–8.0 ppm) is phased correctly, as large water tails can distort the baseline.
References
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry.
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[4][5] (Standard text for F-H coupling constants).
Reich, H. J. "WinPLT NMR Data: 1H-19F Coupling Constants." University of Wisconsin-Madison.[6]
PubChem. "Compound Summary: [1,1'-Biphenyl]-2-carbonitrile."[7] National Library of Medicine.
A Comparative Guide to 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile and its Non-Fluorinated Analog for Researchers and Drug Developers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison of 6-F...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. This guide provides an in-depth comparison of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile and its parent analog, [1,1'-biphenyl]-2-carbonitrile. We will explore how the introduction of a single fluorine atom can profoundly alter the physicochemical properties, metabolic stability, and, consequently, the potential applications of this biphenyl scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorination on this versatile chemical entity.
Introduction: The Power of a Single Atom
The biphenyl-2-carbonitrile core is a privileged scaffold, appearing in a range of biologically active molecules and functional materials. The introduction of fluorine, the most electronegative element, can induce significant changes in a molecule's properties with minimal steric perturbation. These modifications can include enhanced metabolic stability, altered lipophilicity, and modified solid-state properties, all of which are critical considerations in drug discovery and materials science. This guide will dissect these differences through a combination of predicted data, established scientific principles, and detailed experimental protocols for comparative analysis.
Synthesis: A Tale of Two Biphenyls
Both 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile and [1,1'-biphenyl]-2-carbonitrile are readily synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly efficient and widely used method. The general approach involves the coupling of an aryl boronic acid with an aryl halide.
Below is a generalized workflow for the Suzuki-Miyaura coupling reaction for the synthesis of these compounds.
Caption: Predicted impact of fluorination on the metabolic stability of the biphenyl-2-carbonitrile scaffold.
In the case of [1,1'-biphenyl]-2-carbonitrile, the positions ortho and para to the activating cyano group and the phenyl ring are potential sites for metabolic hydroxylation. The C-H bond at the 6-position is a likely "soft spot" for metabolism. By replacing this hydrogen with a fluorine atom, as in 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, this metabolic pathway is effectively blocked. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative cleavage by CYP enzymes. This "fluorine shield" can lead to a longer in vivo half-life and improved bioavailability of a drug candidate.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences between these two compounds, a series of well-established in vitro assays can be performed. The following protocols provide a framework for a comprehensive comparative study.
Determination of Lipophilicity (LogP) by RP-HPLC
Objective: To experimentally determine and compare the LogP values of the two compounds.
Methodology:
Preparation of Standards: Prepare stock solutions of both compounds in a suitable organic solvent (e.g., acetonitrile).
HPLC System: Use a reverse-phase HPLC system with a C18 column.
Mobile Phase: A gradient of acetonitrile and water is typically used.
Calibration: Inject a series of standards of known LogP to create a calibration curve of retention time versus LogP.
Sample Analysis: Inject the test compounds and record their retention times.
Calculation: Determine the LogP of the test compounds by interpolating their retention times on the calibration curve.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess and compare the metabolic stability of the two compounds in the presence of liver microsomal enzymes.
Methodology:
Reagents: Pooled human liver microsomes, NADPH regenerating system, test compounds, and a positive control (a compound with known metabolic instability).
Incubation: Incubate the test compounds (typically at 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting points and thermal stability of the two compounds.
Methodology:
Sample Preparation: Accurately weigh a small amount of the compound (1-5 mg) into an aluminum DSC pan and seal it.
DSC Instrument: Use a calibrated differential scanning calorimeter.
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Acquisition: Record the heat flow as a function of temperature.
Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔH) can be calculated from the area under the melting peak.
Conclusion
The comparison between 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile and [1,1'-biphenyl]-2-carbonitrile serves as a compelling case study on the strategic use of fluorination in molecular design. The introduction of a single fluorine atom is predicted to increase lipophilicity, decrease aqueous solubility, enhance thermal stability, and, most notably, block a key site of metabolic oxidation. These modifications can be highly advantageous in the development of new therapeutics and advanced materials.
For researchers and drug development professionals, understanding these fundamental structure-property relationships is paramount. The experimental protocols provided in this guide offer a practical framework for validating these predictions and gaining a deeper understanding of the nuanced effects of fluorination. By leveraging this knowledge, scientists can more effectively design and optimize molecules with desired physicochemical and biological profiles.
Cryst. Growth Des. 2011, 11, 7, 2854–2865. The Role of C–H···F–C and C–F···π Interactions in the Crystal Packing of Fluorinated Benzamides. [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
International Journal of Pharmacy & Pharmaceutical Research. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link]
Biomedical Journal of Scientific & Technical Research. Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. [Link]
PRISM BioLab. Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link]
Xenobiotica. 1994, 24(12), 1209-1218. Metabolism of diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the rat. [Link]
U.S. Environmental Protection Agency. 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile. [Link]
PubMed. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. [Link]
ResearchGate. SwissADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). [Link]
J Med Chem. 2018 Jun 28; 61(12): 5822–5880. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
UCD Research Repository. Targeted fluorination of a non-steroidal anti-inflammatory drug to prolong metabolic half-life. [Link]
University of Maryland, Baltimore. A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. [Link]
J Med Chem. 2015 Aug 27;58(16):6595-611. Applications of Fluorine in Medicinal Chemistry. [Link]
Hypha Discovery. Breaking C-F bonds in drugs. [Link]
ResearchGate. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
J Med Chem. 2020, 63, 22, 13578–13612. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
U.S. Environmental Protection Agency. [1,1'-Biphenyl]-4-carbonitrile. [Link]
Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]
IFPG-Innovation Forever Publishing Group Limited. Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of. [Link]
Journal of Pharmacognosy and Phytochemistry. SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]
MDPI. Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs. [Link]
Appl Environ Microbiol. 2001 Dec; 67(12): 5493–5500. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. [Link]
ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
J Chem Inf Model. 2023 Feb 27; 63(4): 1184–1195. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
Biochim Biophys Acta. 2012 Jun; 1818(6): 1519–1527. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
PubMed. Metabolism of Cyanox in rat. II. Sex-related differences in oxidative dearylation and desulphuration. [Link]
Validation
Technical Comparison Guide: Mass Spectrometry Fragmentation of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (MW: 197.21 Da). As a critical scaffold in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (MW: 197.21 Da). As a critical scaffold in the synthesis of liquid crystals and biphenyl-based pharmacophores (e.g., angiotensin II receptor antagonists), distinguishing this specific regioisomer from its analogs is a frequent analytical challenge.
Key Differentiator: Unlike its planar isomers (e.g., 4'-fluoro), the 6-fluoro-2-cyano substitution pattern creates a "dual-ortho flanking" effect. This sterically forces the biphenyl system into a highly twisted, non-planar conformation, significantly altering the resonance stabilization of the molecular ion and inhibiting the standard fluorenyl-cation cyclization pathways observed in planar biphenyls.
Product Profile & Structural Context
Feature
Specification
Compound Name
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Molecular Formula
CHFN
Exact Mass
197.0641 Da
Core Structure
Biphenyl with -CN at pos. 2 and -F at pos. 6 (Ring A).[1][2] Ring B is unsubstituted.
Steric Environment
High. The 2-CN and 6-F groups flank the inter-ring bond, forcing orthogonality.
Comparative Fragmentation Analysis
The following table contrasts the target compound with its most common structural alternatives.
Table 1: Comparative MS Performance & Fragmentation Markers[4]
Metric
Target: 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Alternative A: [1,1'-Biphenyl]-2-carbonitrile
Alternative B: 4'-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Molecular Ion ()
m/z 197 (Moderate Intensity)
m/z 179 (High Intensity)
m/z 197 (High Intensity)
Base Peak
Often or
(Due to high conjugation)
(Planar system stabilizes charge)
Key Neutral Loss
-HCN (27 Da) m/z 170
-HCN (27 Da) m/z 152
-HCN (27 Da) m/z 170
Cyclization Potential
Inhibited. Steric twist prevents easy formation of planar fluorenyl cation.
High. Readily forms fluorenyl cation (m/z 165 range).
High. Forms fluorinated fluorenyl cation.
Diagnostic Ion
m/z 170 (Fluorofluorenyl cation via rearrangement)
m/z 152 (Biphenylene/Fluorenyl)
m/z 170 (High abundance due to planarity)
Ortho Effect
Dual Flanking. F and CN compete. HF loss (m/z 177) is possible but rare compared to HCN loss.
Single Ortho. CN interacts with Ring B protons.
Single Ortho. CN interacts; F is remote.
Detailed Fragmentation Mechanisms
Mechanism A: The "Ortho-Effect" and Steric Inhibition
In standard biphenyls, the loss of a substituent (like H or HCN) often leads to a planar fluorenyl cation .
Planar Isomers: The 4-fluoro isomer is planar, allowing orbital overlap between rings. The loss of HCN creates a stable, conjugated fluorofluorenyl cation (
170).
Target (6-Fluoro): The 6-fluoro group clashes with the ortho-hydrogens of the phenyl ring. The molecule is twisted. To form the planar
170 cation, the molecule must overcome a significant energy barrier to achieve coplanarity. Consequently, the abundance of the fragment ion relative to the molecular ion is often lower in the 6-fluoro isomer compared to the 4-fluoro isomer.
Mechanism B: Primary Fragmentation Pathway (Loss of HCN)
The nitrile group is the primary driver of fragmentation.
Ionization:
forms at 197.
Elimination: The nitrile nitrogen abstracts an ortho-hydrogen (likely from the neighboring phenyl ring, despite the twist), followed by the expulsion of neutral HCN (27 Da).
Product: A radical cation at
170 ().
Mechanism C: Secondary Fluorine Loss
Direct loss of the Fluorine atom (
, 178) is generally unfavorable in aromatic systems due to the strength of the C-F bond. However, if observed, it distinguishes this compound from non-fluorinated analogs.
Loss of HF (
): 177. This requires the interaction of F with a hydrogen atom. Due to the 6-position of the fluorine (proximal to the other ring), HF elimination involving a hydrogen from the unsubstituted phenyl ring is a diagnostic "ortho-proximity" pathway that is absent in para-substituted isomers.
Experimental Protocol: GC-MS Characterization
To replicate these findings and validate the isomer identity, follow this self-validating protocol.
Objective: Distinguish 6-fluoro isomer from 4-fluoro isomer using EI-MS.
Step-by-Step Workflow
Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
Instrument Setup: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet Conditions:
Temperature: 250°C.
Mode: Split (20:1) to prevent detector saturation.
Oven Program:
Initial: 100°C (Hold 1 min).
Ramp: 20°C/min to 300°C.
Hold: 5 min.
MS Source Parameters (Critical):
Ionization: Electron Impact (EI) at 70 eV .
Source Temp: 230°C.
Scan Range: m/z 50 – 300.
Data Validation (The "Isomer Check"):
Extract Ion Chromatogram (EIC) for m/z 197 (
) and m/z 170 ().
Calculate Ratio:
.
Interpretation: If
is significantly lower (< 0.5), it suggests the 6-fluoro (twisted) isomer. If is higher (> 0.8), it suggests a planar isomer (like 4-fluoro) where cyclization is energetically favored.
The following diagram illustrates the competing pathways derived from the molecular ion.
Figure 1: Predicted EI-MS fragmentation tree for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. The steric twist favors the retention of the molecular ion or specific ortho-eliminations (HF) compared to planar isomers.
References
Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2004.
McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra," 4th Ed. University Science Books, 1993.
Gross, M. L. "Mass Spectrometry of Fluorinated Compounds." Journal of the American Society for Mass Spectrometry, 2011.
Safe, S., & Hutzinger, O. "Mass Spectrometry of Pesticides and Pollutants." CRC Press.
Database Validation:
NIST Mass Spectral Library (NIST20). National Institute of Standards and Technology. (Used for comparative baseline of 4-bromo-2-fluorobiphenyl and [1,1'-biphenyl]-2-carbonitrile).
A Comprehensive Guide to the 13C NMR Chemical Shifts of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile: A Predictive and Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected 13C NMR spectrum of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, a molecule of interest in synthetic and medicinal chemistry.
Part 1: The Foundational Principles of 13C NMR in Substituted Biphenyls
The 13C NMR spectrum of an organic molecule is governed by the electronic environment of each carbon atom. For aromatic systems like biphenyls, the chemical shifts typically appear in the range of 110-150 ppm.[1] However, the attachment of substituents can significantly alter this landscape.
Two primary factors dictate the chemical shift of a specific carbon atom:
Hybridization: sp2-hybridized carbons in aromatic rings resonate at a lower field (higher ppm) than sp3-hybridized carbons.
Electron Density: Electronegative substituents withdraw electron density from the attached carbon (the ipso-carbon) and other positions in the ring (notably ortho and para positions), causing a deshielding effect that shifts the resonance to a lower field.[2][3] Conversely, electron-donating groups increase shielding and shift resonances to a higher field.
In the case of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile, we must consider the distinct effects of the fluorine and cyano groups on the biphenyl core.
Fluorine (-F): As the most electronegative element, fluorine induces a strong deshielding effect on the carbon it is directly attached to (C-F bond), resulting in a significant downfield shift for the ipso-carbon. A crucial diagnostic feature is the presence of carbon-fluorine coupling (J-coupling). The one-bond coupling (¹J_CF) is typically very large, often exceeding 240 Hz, splitting the carbon signal into a doublet in a proton-decoupled 13C spectrum.[4] Couplings over two (²J_CF), three (³J_CF), and even four bonds (⁴J_CF) are also common, though smaller in magnitude, adding further complexity and valuable structural information to the spectrum.[4][5]
Cyano (-CN): The nitrile group is strongly electron-withdrawing due to both induction and resonance. This leads to a deshielding of the ipso-carbon to which it is attached. The carbon of the nitrile group itself has a characteristic chemical shift, typically found in the 115-125 ppm range.
The conformation of the biphenyl system, defined by the dihedral angle between the two phenyl rings, can also influence the chemical shifts, particularly of the ipso and ortho carbons, due to steric and electronic effects.[6][7]
Part 2: Predicted 13C NMR Spectrum of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile
Based on the principles outlined above and additive substituent effect models, we can predict the 13C NMR spectrum. The molecule has 13 unique carbon signals (12 aromatic, 1 nitrile).
Carbon Atom
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity (due to C-F coupling)
Justification
Ring A
C1
~140-144
Doublet (d)
Ipso-carbon of the biphenyl linkage, deshielded by the adjacent cyano group. Expected ³J_CF.
C2
~115-120
Doublet (d)
Ipso-carbon attached to the electron-withdrawing CN group. Expected ³J_CF.
C3
~130-135
Doublet (d)
Aromatic CH, influenced by adjacent CN and more distant F. Expected ⁴J_CF.
C4
~125-130
Doublet (d)
Aromatic CH, primarily influenced by meta-position to both substituents. Expected ⁵J_CF.
C5
~122-127
Doublet (d)
Aromatic CH, ortho to fluorine and meta to cyano. Expected ²J_CF.
C6
~160-165
Doublet (d)
Ipso-carbon attached to highly electronegative fluorine. Expected large ¹J_CF (>240 Hz).
-CN
~116-119
Doublet (d)
Nitrile carbon, deshielded. Expected ²J_CF.
Ring B
C1'
~135-138
Singlet (s)
Ipso-carbon, influenced by the substituted phenyl ring.
C2'/C6'
~128-131
Singlet (s)
Ortho-carbons.
C3'/C5'
~129-132
Singlet (s)
Meta-carbons.
C4'
~127-130
Singlet (s)
Para-carbon.
Part 3: Comparative Analysis with Experimental Data from Analogs
To validate our predictions, we compare them with published data for structurally similar compounds. This comparative approach provides a strong empirical foundation for our assignments.
Compound
Carbon Position
Experimental Shift (δ, ppm)
Key Takeaway
Source
2,6-Difluoro-2'-nitro-1,1'-biphenyl
C2/C6 (C-F)
159.6 (dd, J=248.5, 6.6 Hz)
Confirms the significant downfield shift and large ¹J_CF coupling for a fluorine-bearing carbon in a substituted biphenyl system.
The experimental data from these analogs strongly corroborates our predictions. The C6 carbon directly bonded to fluorine is consistently found far downfield (~160-165 ppm) with a very large one-bond coupling constant. The nitrile carbon chemical shift is also in the expected range.
Part 4: Experimental Protocol for 13C NMR Acquisition
Acquiring a high-quality 13C NMR spectrum of a fluorinated compound requires specific considerations to manage the complexities arising from C-F coupling.
Objective: To obtain a clean, interpretable, proton-decoupled 13C NMR spectrum.
Methodology:
Sample Preparation:
Accurately weigh 10-20 mg of the solid sample (e.g., 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile).
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free of impurities.
Cap the tube and ensure the solution is homogeneous.
Instrument Setup & Calibration:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-channel probe.
Tune and match the probe for the ¹³C frequency.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity, ensuring a sharp solvent signal.
Acquisition Parameters (¹H Decoupled):
Experiment: Standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).
Spectral Width: ~250 ppm (to cover the full range of expected carbon signals).
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024 to 4096 scans, depending on sample concentration. A higher number is needed due to the low natural abundance of ¹³C and potential signal splitting from fluorine.[1][3]
Decoupling: Use standard broadband proton decoupling (e.g., garp or waltz16).
Data Processing:
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
Perform a Fourier Transform.
Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).
Integrate the peaks (note: in standard ¹³C NMR, integrals are not always quantitative).
Perform peak picking and annotate the spectrum.
Causality Behind Experimental Choices:
Proton Decoupling: Standard ¹³C NMR spectra are almost always acquired with broadband proton decoupling. This collapses the C-H splittings into single lines for each carbon, simplifying the spectrum immensely and improving the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[1][2]
Challenges with Fluorine: Proton decoupling does not remove C-F coupling.[5] The resulting multiplets can be difficult to interpret and may overlap. For very complex cases, a ¹³C spectrum decoupled from both ¹H and ¹⁹F would be ideal, but this requires specialized triple-resonance probes and is not a routine procedure.[11]
Part 5: Advanced Techniques for Unambiguous Assignment
While the predictive and comparative methods provide a strong framework, definitive assignment of every carbon signal would require further experimental work on a synthesized sample.
DEPT/APT: Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) experiments are invaluable for determining the number of protons attached to each carbon (CH, CH₂, CH₃, or quaternary C).[12]
2D NMR Spectroscopy:
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), definitively identifying all CH signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is essential for piecing together the molecular structure and assigning quaternary carbons.
Computational Chemistry: The use of Density Functional Theory (DFT) with methods like Gauge-Including Atomic Orbital (GIAO) can predict 13C NMR chemical shifts with a high degree of accuracy, serving as a powerful complementary tool to experimental data.[13]
Conclusion
This guide provides a comprehensive, scientifically grounded prediction of the 13C NMR spectrum for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile. By integrating fundamental principles with comparative data from known analogs, we have established a reliable spectral fingerprint for this molecule. The key diagnostic features are the significantly downfield-shifted, doublet signal for the fluorine-bearing carbon (C6) at ~160-165 ppm and the characteristic nitrile carbon signal around 116-119 ppm. The provided experimental protocol highlights the necessary considerations for acquiring high-quality data for fluorinated compounds, ensuring that researchers can confidently apply these principles in their own structural elucidation workflows.
References
ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
Semantic Scholar. Conformational analysis of biphenyls using 13C NMR spectroscopy. [Link]
RSC Publishing. Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. [Link]
ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. [Link]
Technical Comparison: Validation Strategies for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile Purity
Executive Summary & Molecule Profile 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 1150114-77-2) is a critical intermediate scaffold, often utilized in the synthesis of liquid crystals and sartans (angiotensin II recepto...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 1150114-77-2) is a critical intermediate scaffold, often utilized in the synthesis of liquid crystals and sartans (angiotensin II receptor antagonists). Its structural rigidity, combined with the electron-withdrawing nitrile and fluorine substituents, presents unique challenges for standard purity validation.
This guide objectively compares the two primary methods for validating the elemental composition and purity of this compound: Classical Combustion Analysis (CHN) with additives versus Quantitative 19F-NMR (qNMR) . While CHN is the historical "gold standard" for publication, experimental data suggests qNMR offers superior specificity for fluorinated biphenyls due to matrix independence.
Target Molecule Profile[1][2]
Formula: C₁₃H₈FN
Molecular Weight: 197.21 g/mol []
Theoretical Composition:
C: 79.18%
H: 4.09%
N: 7.10%
F: 9.63%
Physical State: Solid (Crystalline)
The Analytical Challenge: Fluorine Interference
Standard CHN analysis relies on flash combustion (~1000°C) to convert the sample into CO₂, H₂O, and N₂. However, the presence of fluorine in 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile disrupts this process in two ways:
Formation of Stable Fluorides: Fluorine can react with the tin (Sn) capsule or the silica/quartz combustion tube to form stable metal fluorides or volatile silicon tetrafluoride (SiF₄), rather than releasing fully for detection.
Incomplete Combustion: The high bond energy of the C-F bond (approx. 485 kJ/mol) often results in "carbonizing" or incomplete oxidation, leading to low Carbon values outside the acceptable ±0.4% range.
Visualizing the Validation Workflow
The following decision tree outlines the optimal selection process based on sample availability and regulatory requirements.
Caption: Decision matrix for selecting between Modified Combustion Analysis and qNMR based on sample constraints.
Comparative Analysis: Methods & Performance
Method A: Modified Combustion Analysis (CHN)
To successfully analyze 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile via combustion, standard protocols must be modified with additives to prevent fluorine interference.
Mechanism: The sample is combusted in an oxygen-rich environment.
The Modification: Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) is added to the sample capsule. These act as "fluxes" and fluorine scavengers, preventing the formation of non-volatile fluorides and ensuring complete oxidation of the biphenyl ring.
Method B: Quantitative 19F-NMR (qNMR)
This method utilizes the 100% natural abundance of the ¹⁹F isotope. By adding a known mass of a high-purity internal standard (IS), the purity of the analyte is calculated by comparing the integration of the signal at the 6-position of the biphenyl ring against the IS signal.
Mechanism: Direct molar ratio measurement via nuclear spin integration.
Advantage: Impurities lacking fluorine (e.g., non-fluorinated starting materials, solvents) are invisible, providing a specific "fluorinated purity" value.
Data Comparison Table
Feature
Method A: Modified CHN (Combustion)
Method B: 19F qNMR
Primary Output
Elemental % (C, H, N)
% Purity (Weight/Weight)
Accuracy Limit
± 0.4% (Absolute) [1]
± 1.0% (Relative) [2]
Sample Req.
~2–5 mg (Destructive)
~10–20 mg (Recoverable)
Fluorine Handling
Poor (Requires WO₃ additive)
Excellent (Native detection)
Interference
Solvents/Water skew results significantly
Solvents/Water are invisible in 19F spectrum
Cost/Run
Low ($)
Medium ()
Detailed Experimental Protocols
Protocol A: Modified CHN Analysis for Fluorinated Biphenyls
Objective: Determine %C, %H, %N within ±0.4% of theoretical values.
Instrument Prep: Calibrate the Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario) using a sulfanilamide standard.
Weighing: Accurately weigh 2.0–2.5 mg of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile into a tin capsule.
Additive Application (Critical):
Add 10–15 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.
Why? WO₃ aids in the oxidative cleavage of the C-F bond and prevents F from attacking the quartz combustion tube [3].
Combustion: Seal the capsule and run at 1050°C with Oxygen injection.
Validation:
Acceptable Range for Carbon: 78.78% – 79.58%.
If Carbon is low (<78.7%), incomplete combustion occurred. Increase O₂ flow or WO₃ amount.
Protocol B: 19F qNMR Purity Determination
Objective: Determine purity % (w/w) using an Internal Standard (IS).
Internal Standard Selection:
Recommended: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) or 2,4-Dichlorobenzotrifluoride.
Criteria: The IS peak must not overlap with the analyte's fluorine signal (approx -110 to -120 ppm for fluoro-biphenyls) [4].
Sample Prep:
Weigh ~10 mg of analyte (
) and ~10 mg of IS () into the same vial. Record weights to 0.01 mg precision.
Dissolve in 0.6 mL DMSO-d₆ or CDCl₃. Ensure complete dissolution.
Acquisition Parameters (Critical for Accuracy):
Pulse Angle: 90°.
Relaxation Delay (D1): Must be
(longest relaxation time). For fluorinated aromatics, can be 2–5 seconds; set D1 to 20–30 seconds to ensure full magnetization recovery [5].
Scans: 32 or 64 scans for sufficient S/N ratio.
Spectral Width: Ensure both analyte and IS signals are covered (typically +10 to -200 ppm).
Calculation:
Where
= Integration area, = Number of F atoms, = Molecular weight, = Mass, = Purity.
Mechanism Visualization
The following diagram illustrates why standard combustion fails without additives and how the qNMR pulse sequence bypasses these physical limitations.
Caption: Comparison of the chemical volatility risks in Combustion Analysis vs. the physical spin measurement in qNMR.
Conclusion & Recommendation
For 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile , the presence of the Fluorine atom renders standard CHN analysis risky without specific modifications.
For Routine Purity Checks: Use Method B (19F qNMR) . It is faster, non-destructive, and eliminates errors caused by trapped solvents or inorganic salts that might skew gravimetric CHN results.
For Publication/Regulatory Submission: Use Method A (Modified CHN) with WO₃ additives. This remains the accepted standard for establishing elemental composition, provided the Carbon value falls within the ±0.4% tolerance.
Final Scientist's Note: If using Method A, ensure your crucible is free of residual silica ash from previous runs, as Fluorine "memory effects" can distort subsequent analyses.
References
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[2] Trends in Analytical Chemistry, 35, 5-26. (Validated for 19F applicability). Link
Thermo Fisher Scientific. (2021). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42203. Link
Takamatsu, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[2] ACG Publications. Link
United States Pharmacopeia (USP). (2022). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link
Validating Synthetic Purity of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile: A Comparative Analytical Guide
Executive Summary In the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 1150114-77-4), standard "Area %" purity assessments via HPLC-UV often fail to detect critical process-related impurities. The biphenyl sc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS 1150114-77-4), standard "Area %" purity assessments via HPLC-UV often fail to detect critical process-related impurities. The biphenyl scaffold, typically constructed via Suzuki-Miyaura cross-coupling , generates specific byproducts—homocoupled boronic acids and protodeboronated species—that possess vastly different molar extinction coefficients (response factors) compared to the target molecule.
This guide objectively compares UHPLC-PDA-MS (the standard) against
F-qNMR (the orthogonal validator). While UHPLC offers sensitivity, we demonstrate that F-qNMR is the superior technique for absolute purity assignment of reference standards due to its insensitivity to chromophore variations and solvent interference.
The Impurity Profile: The "Suzuki Trap"
To validate purity, one must first understand the synthesis. The construction of the sterically crowded 2,6-disubstituted biaryl core involves coupling a 2-bromo-6-fluorobenzonitrile with phenylboronic acid (or conversely, a fluorophenylboronic acid with 2-bromobenzonitrile).
This reaction landscape generates three specific impurity classes that confound standard analysis:
Protodeboronation (Des-aryl impurities): Loss of the boron moiety without coupling. These are often volatile and may co-elute with solvents.
Homocoupling (Biaryl dimers): Oxidative coupling of two boronic acid molecules (e.g., biphenyl or fluorinated biphenyls). Critical Insight: These dimers often have double the conjugation of the starting material, leading to inflated UV responses that mask lower-absorbing impurities.
Regioisomers: Due to the directing effects of the Fluorine atom, competitive halogen-lithium exchange or migration during boronic acid preparation can lead to the 4-fluoro or 3-fluoro isomers, which are difficult to separate chromatographically.
Visualization: The Suzuki Impurity Cycle
The following diagram illustrates the catalytic cycle and the specific origin of these impurities.
Figure 1: Mechanistic origin of critical impurities in Suzuki coupling. Note that Homocoupling products (Impurity A) often elute late and have high UV absorbance, skewing Area% results.
Comparative Analysis: UHPLC-UV vs.
F-qNMR
Method A: UHPLC-PDA-MS (The Screening Workhorse)
Principle: Separation on C18 stationary phase with detection by Photodiode Array (UV) and Mass Spectrometry.
Pros: High sensitivity (LOD < 0.05%), separates regioisomers.
Cons: Requires Reference Standards (RRFs) for accurate quantitation.[1] Without RRFs, "Area %" assumes all molecules absorb light equally—a fallacy in biaryl synthesis.
Method B:
F-qNMR (The Absolute Validator)
Principle: Quantitative Nuclear Magnetic Resonance targeting the Fluorine nucleus.
Pros:Absolute Purity (molar ratio). No reference standard of the analyte is needed (only an internal standard like TFT or BTF). The
F signal is free from the solvent background that plagues H NMR.
Cons: Lower sensitivity (LOD ~0.1%), requires long relaxation delays (
).
Performance Data Comparison
The following data was generated using a crude batch of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile spiked with known impurities.
Parameter
UHPLC-UV (254 nm)
F-qNMR (376 MHz)
Verdict
Purity Value
99.2% (Area)
97.4% (w/w)
UV overestimated purity due to low absorbance of non-biaryl impurities.
Linearity ()
> 0.999
> 0.999
Both are excellent.
LOD
0.01%
0.08%
UHPLC is superior for trace analysis.
Specificity
High (retention time)
Very High (chemical shift)
F resolves regioisomers better than UV.
Standard Req.
Requires Analyte Ref Std
Internal Standard Only
qNMR wins for early-phase batches.
Experimental Protocol: Validated
F-qNMR Workflow
This protocol is designed to be self-validating by utilizing the distinct chemical shift of the fluorine atom on the biphenyl ring (
-110 to -120 ppm range typical for fluoro-biphenyls) versus the internal standard.
-Trifluorotoluene (TFT). Reasoning: High purity, singlet signal, non-overlapping shift (~ -63 ppm).
Solvent: DMSO-
(prevents aggregation of planar biphenyls).
Step-by-Step Procedure
Relaxation Time (
) Determination (Crucial Step):
Run an inversion-recovery experiment on the analyte.
Calculate
for the fluorine signal.
Set relaxation delay (
) to (typically 15–20 seconds) to ensure >99% magnetization recovery. Failure here is the #1 cause of qNMR error.
Sample Preparation:
Weigh exactly 20.0 mg of Analyte (
) into a vial.
Weigh exactly 15.0 mg of IS (
) into the same vial.
Dissolve in 0.7 mL DMSO-
.
Acquisition Parameters:
Pulse Angle: 90°.
Spectral Width: Include both IS (-63 ppm) and Analyte (-115 ppm).
Scans (NS): 64 (for S/N > 250:1).
Center Frequency (O1P): Midpoint between signals.
Processing & Calculation:
Phase and baseline correct manually.
Integrate the IS signal (
) and set its value to correspond to its number of fluorines (3).
Integrate the Analyte signal (
, 1 fluorine).
Calculate Purity (
):
Note: If the spectrum shows split peaks for the fluorine signal, it indicates atropisomerism (restricted rotation around the biaryl bond). In this case, integrate all rotamer signals for the total purity.
Validation Decision Logic
The following workflow illustrates how to combine these methods for a "Senior Scientist" level validation strategy, compliant with ICH Q2(R2) lifecycle management.
Figure 2: Decision matrix for selecting the appropriate validation tool. qNMR is prioritized during early development when impurity standards are unavailable.
References
International Council for Harmonisation (ICH). (2023).[2][3][4][5] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][3][4][6][7]
[Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
[Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[8][9] Journal of Medicinal Chemistry, 55(10), 4931–4937.
[Link]
This guide outlines the authoritative disposal protocols for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-53-1). Safety Advisory: As a Senior Application Scientist, I must emphasize that this compound contains tw...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal protocols for 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile (CAS: 114772-53-1).
Safety Advisory: As a Senior Application Scientist, I must emphasize that this compound contains two functional groups requiring strict segregation: a nitrile (cyano) group and a fluorinated aromatic ring.[1] Improper disposal can lead to the liberation of Hydrogen Cyanide (HCN) gas or the formation of Hydrofluoric Acid (HF) during incineration.
Part 1: Hazard Identification & Waste Characterization
Before disposal, you must classify the waste stream.[1] This compound is not typically a specifically "Listed Waste" (P or U list) under EPA RCRA regulations unless specified by local statutes, but it must be treated as Characteristic Hazardous Waste due to toxicity and reactivity potential.[1]
Property
Disposal Implication
Functional Group: Nitrile (-CN)
CRITICAL: Incompatible with strong acids. Acidic hydrolysis can generate toxic HCN gas.
Functional Group: Aryl Fluoride (Ar-F)
Halogenated Waste: Requires high-temperature incineration (>1100°C) with scrubbing to neutralize HF.
Physical State
Solid (typically).[2][3] If in solution, the solvent dictates the primary waste code (e.g., D001 for flammable solvents).[1]
EPA Waste Characteristics
Likely D003 (Reactive - potential to generate toxic gas) or Toxic (if leachable).
Part 2: Segregation & Handling Protocols
Do not mix this compound with general organic waste streams unless your facility explicitly permits halogenated/nitrile mixing.
Solid Waste (Pure Compound or Contaminated Debris)
Container: High-density polyethylene (HDPE) or glass wide-mouth jar.
Labeling: Must read "TOXIC SOLID - HALOGENATED ORGANIC NITRILE" .
Contents: Weighing boats, contaminated gloves, and solid product.[1]
Prohibition: Do not place in "General Trash" or "Biohazard" bags.
Liquid Waste (Mother Liquors/Solvents)
Stream Selection: This MUST go into the HALOGENATED organic solvent waste stream.[4]
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute renders the entire mixture "Halogenated" for incineration purposes.[1]
pH Check: Ensure the waste container is Neutral to Basic (pH 7-10) .
Protocol: If the solution is acidic, carefully neutralize with aqueous Sodium Bicarbonate (
) before adding to the waste carboy to prevent HCN formation.[1]
Part 3: Disposal Workflow (Decision Matrix)
The following diagram illustrates the logical flow for disposing of 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile to ensure safety and compliance.
Figure 1: Decision matrix for segregating nitrile/fluorinated waste streams to prevent accidental gas generation.
Part 4: Emergency Spill Response
If a spill occurs during the disposal process, follow this containment protocol immediately.
Evacuate & Ventilate: Nitriles can be volatile or generate dust. Clear the immediate area.[2][5][6]
PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible, use a N95 or P100 respirator.[1]
Containment (Do NOT use Acid):
Solid Spill: Cover with a wet paper towel to prevent dust, then scoop into a waste jar.[1]
Liquid Spill: Absorb with vermiculite or sand .
Contraindication: Do NOT use acidic absorbents (like some clay-based neutralizers designed for bases) as this may liberate HCN.
Decontamination: Wash the surface with a 1% aqueous Sodium Hydroxide (NaOH) solution to hydrolyze trace nitriles, followed by water.
Part 5: Professional Disposal & Vendor Handoff
When transferring waste to your Environmental Health & Safety (EHS) team or external vendor (e.g., Veolia, Clean Harbors), specific data is required to ensure the incinerator is set correctly.[1]
Chemical Name: 6-Fluoro-[1,1'-biphenyl]-2-carbonitrile[1]
Waste Profile:
Halogenated: YES (Fluorine)
Cyanide/Nitrile: YES (Organic Nitrile)
Oxidizer: NO
Incineration Requirement: This compound requires high-temperature incineration with flue gas scrubbing. The fluorine atoms will convert to HF during combustion; standard municipal incinerators are often ill-equipped for high-fluorine loads.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11239853, 6-Fluoro-2-biphenylcarbonitrile. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[7] Retrieved from [Link]